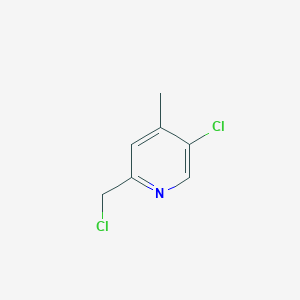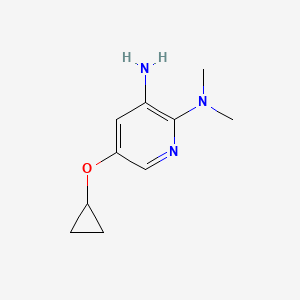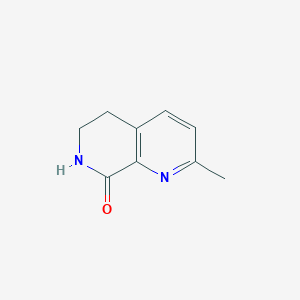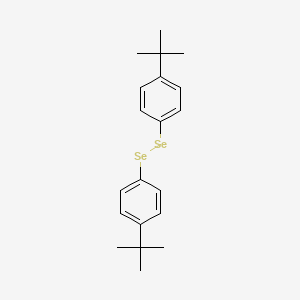
1,2-Bis(4-(tert-butyl)phenyl)diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diselenide, bis[4-(1,1-dimethylethyl)phenyl], also known as 1,2-bis(4-(tert-butyl)phenyl)diselane, is an organoselenium compound with the molecular formula C20H26Se2 and a molecular weight of 424.34 g/mol This compound is characterized by the presence of two selenium atoms bonded to two phenyl groups, each substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[4-(1,1-dimethylethyl)phenyl], typically involves the reaction of 4-tert-butylphenylmagnesium bromide with elemental selenium. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium. The general reaction scheme is as follows:
- Preparation of 4-tert-butylphenylmagnesium bromide by reacting 4-tert-butylbromobenzene with magnesium in anhydrous ether.
- Addition of elemental selenium to the Grignard reagent to form the diselenide compound.
- Purification of the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of diselenide, bis[4-(1,1-dimethylethyl)phenyl], follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diselenide, bis[4-(1,1-dimethylethyl)phenyl], undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the diselenide bond can yield selenol compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted phenyl derivatives, depending on the specific reaction.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of diselenide, bis[4-(1,1-dimethylethyl)phenyl], involves its ability to modulate redox processes within cells. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage. Additionally, it can influence various signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparación Con Compuestos Similares
Diselenide, bis[4-(1,1-dimethylethyl)phenyl], can be compared with other diselenide compounds, such as:
Diphenyl diselenide: Similar in structure but lacks the tert-butyl groups, which can influence its reactivity and biological activity.
Bis(2-hydroxyphenyl) diselenide: Contains hydroxyl groups that can enhance its antioxidant properties.
Bis(3-hydroxyphenyl) diselenide: Similar to bis(2-hydroxyphenyl) diselenide but with hydroxyl groups in different positions, affecting its chemical behavior.
Bis(4-hydroxyphenyl) diselenide: Another hydroxyl-substituted diselenide with potential anti-inflammatory activity.
The uniqueness of diselenide, bis[4-(1,1-dimethylethyl)phenyl], lies in its tert-butyl groups, which can provide steric hindrance and influence its reactivity and stability compared to other diselenide compounds.
Propiedades
Fórmula molecular |
C20H26Se2 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[(4-tert-butylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C20H26Se2/c1-19(2,3)15-7-11-17(12-8-15)21-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
Clave InChI |
AUFNIIMHHVKMOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


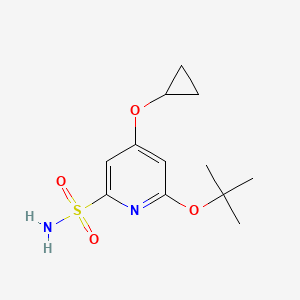
![Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14848551.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848563.png)

![[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14848572.png)


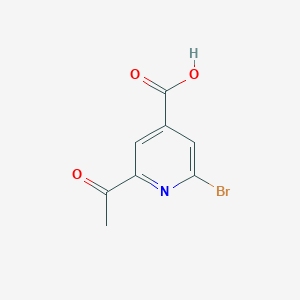
![1-(4-Fluorophenyl)-3-[3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14848597.png)
